molecular formula C6H13N3O2 B1346193 2-(Morpholin-4-yl)acetamidoxime CAS No. 5815-63-4

2-(Morpholin-4-yl)acetamidoxime

Cat. No. B1346193
CAS RN: 5815-63-4
M. Wt: 159.19 g/mol
InChI Key: FOJBQTQQONWJDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(Morpholin-4-yl)acetamidoxime” has been reported in the literature . For instance, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and confirmed with spectral and elemental techniques . Another study reported the synthesis of a series of novel fluorinated Morpholine containing benzamide derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Morpholin-4-yl)acetamidoxime” are not available in the retrieved data, studies have reported chemical reactions of related compounds .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Morpholin-4-yl)acetamidoxime” is 159.19 g/mol. More detailed physical and chemical properties would require experimental determination .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

Research has demonstrated the synthesis and evaluation of derivatives of 2-(Morpholin-4-yl)acetamidoxime, highlighting their potential antimicrobial activities. For instance, a study by Gul et al. (2017) focused on synthesizing derivatives that exhibited significant antimicrobial properties against selected microbial species, suggesting these compounds could be further explored for therapeutic applications. This research is a testament to the compound's utility in developing new antimicrobial agents with minimized cytotoxicity, except for certain derivatives which showed higher toxicity and thus require cautious consideration (Gul et al., 2017).

Antinociceptive Effects

Another study highlighted the design, synthesis, and biological evaluation of a compound closely related to 2-(Morpholin-4-yl)acetamidoxime, focusing on its selective σ1 receptor ligand properties with antinociceptive effects. The compound showed potential in treating inflammatory pain, indicating a promising therapeutic utility for pain management (Navarrete-Vázquez et al., 2016).

Antifungal Agents

Derivatives of 2-(Morpholin-4-yl)acetamidoxime have also been identified as potential antifungal agents. Bardiot et al. (2015) discovered compounds with fungicidal activity against Candida species, showcasing the potential of these derivatives in antifungal therapy. The study indicates the importance of structural modification to enhance plasmatic stability while retaining antifungal activity, providing insights into the development of broad-spectrum antifungal drugs (Bardiot et al., 2015).

DNA-PK/PI3-K Inhibitory Activity

Compounds related to 2-(Morpholin-4-yl)acetamidoxime have been explored for their DNA-PK/PI3-K inhibitory activity, which is crucial for enhancing the efficacy of cancer treatments. Cano et al. (2013) synthesized analogues showing potent inhibitory activity, which could potentially be used to potentiate the cytotoxicity of cancer therapies. This underscores the compound's utility in developing cancer therapeutic agents (Cano et al., 2013).

Future Directions

The future directions for “2-(Morpholin-4-yl)acetamidoxime” could involve further exploration of its potential biological activities, as suggested by studies on related compounds .

properties

IUPAC Name

N'-hydroxy-2-morpholin-4-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJBQTQQONWJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973724
Record name N-Hydroxy(morpholin-4-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)acetamidoxime

CAS RN

5815-63-4
Record name N-Hydroxy(morpholin-4-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)acetamidoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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